![molecular formula C20H22O7 B093689 [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate CAS No. 16741-15-4](/img/structure/B93689.png)
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate, also known as DHB, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate exerts its effects through various mechanisms, depending on the specific application. In medicine, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory and cancerous processes. In agriculture, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate acts as a plant growth regulator by regulating the expression of certain genes. In industry, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate is used as a building block for the synthesis of various chemicals and materials.
Biochemische Und Physiologische Effekte
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to have various biochemical and physiological effects, depending on the specific application. In medicine, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication. In agriculture, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to regulate plant growth and increase crop yields. In industry, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to be a versatile building block for the synthesis of various chemicals and materials.
Vorteile Und Einschränkungen Für Laborexperimente
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has several advantages and limitations for lab experiments, depending on the specific application. Advantages include its versatility, low toxicity, and ease of synthesis. Limitations include its sensitivity to certain environmental conditions, such as pH and temperature, and its potential to interact with other chemicals and proteins.
Zukünftige Richtungen
There are several future directions for the research and application of [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate. These include the development of new synthesis methods, the exploration of new applications in medicine, agriculture, and industry, and the investigation of its potential interactions with other chemicals and proteins.
Conclusion
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate, or [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This paper has provided an overview of [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. As research on [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate continues, it is likely that new applications and potential benefits will be discovered.
Synthesemethoden
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various chemicals and reagents to create [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction that produces [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate. Both methods have their advantages and disadvantages, and the choice of synthesis method depends on the specific application and requirements.
Wissenschaftliche Forschungsanwendungen
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. In agriculture, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been used as a plant growth regulator and as a fungicide. In industry, [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate has been used as a building block for the synthesis of various chemicals and materials.
Eigenschaften
CAS-Nummer |
16741-15-4 |
|---|---|
Produktname |
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate |
Molekularformel |
C20H22O7 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C20H22O7/c21-11-15-16(22)17(23)18(27-19(24)14-9-5-2-6-10-14)20(26-15)25-12-13-7-3-1-4-8-13/h1-10,15-18,20-23H,11-12H2/t15-,16+,17+,18-,20-/m1/s1 |
InChI-Schlüssel |
YLLQHHPGDCKWRB-ZMIKWESLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)OC(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



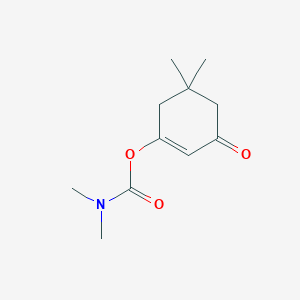
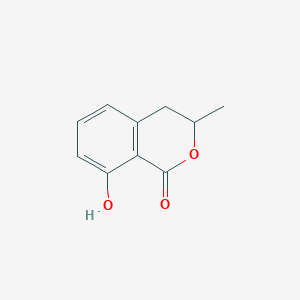
![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)
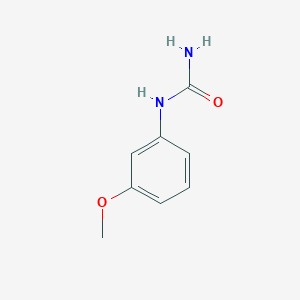
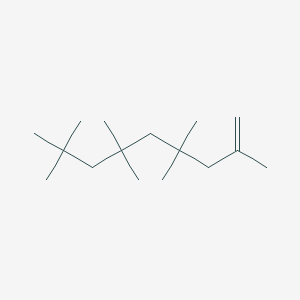
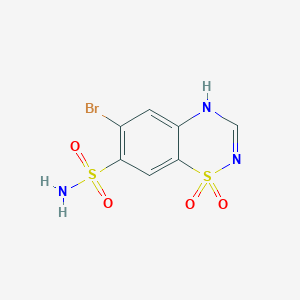
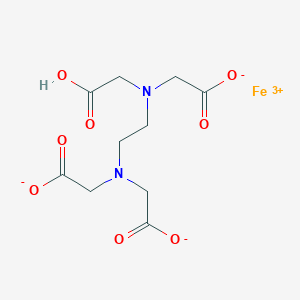
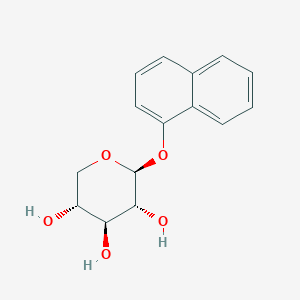
![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)

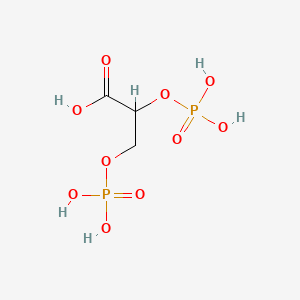
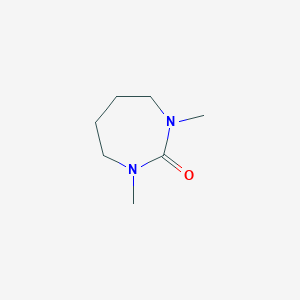
![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)